Cas no 2138121-27-2 (3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid)

3-(2,4-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a structurally unique compound featuring an imidazole core substituted with methyl groups at the 2- and 4-positions, coupled with an ethylamino and a carboxylic acid moiety. This configuration imparts potential versatility in pharmaceutical and biochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both basic (ethylamino) and acidic (carboxylic acid) functional groups enhances its utility in salt formation and derivatization. Its rigid imidazole ring may contribute to stability and binding affinity in target interactions. The compound’s distinct structure makes it a candidate for further exploration in medicinal chemistry and drug development.
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid structure
2138121-27-2 structure
Product Name:3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
CAS No:2138121-27-2
MF:C11H19N3O2
MW:225.287462472916
CID:6089465
PubChem ID:165495241
Update Time:2025-06-12

3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
    • 2138121-27-2
    • EN300-1140626
    • Inchi: 1S/C11H19N3O2/c1-5-12-11(4,10(15)16)7-14-6-8(2)13-9(14)3/h6,12H,5,7H2,1-4H3,(H,15,16)
    • InChI Key: GPRUELIBUNNUPY-UHFFFAOYSA-N
    • SMILES: OC(C(C)(CN1C=C(C)N=C1C)NCC)=O

Computed Properties

  • Exact Mass: 225.147726857g/mol
  • Monoisotopic Mass: 225.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 67.2Ų

3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140626-0.05g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1140626-0.1g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1140626-0.25g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1140626-0.5g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1140626-1.0g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2
1g
$1086.0 2023-06-09
Enamine
EN300-1140626-2.5g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1140626-5.0g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2
5g
$3147.0 2023-06-09
Enamine
EN300-1140626-10.0g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2
10g
$4667.0 2023-06-09
Enamine
EN300-1140626-1g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2 95%
1g
$914.0 2023-10-26
Enamine
EN300-1140626-5g
3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
2138121-27-2 95%
5g
$2650.0 2023-10-26

Additional information on 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid

Introduction to 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid (CAS No. 2138121-27-2)

3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2138121-27-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a 2,4-dimethyl-1H-imidazol-1-yl moiety linked to a chiral proline-like backbone with an ethylamino substituent, has garnered attention due to its structural complexity and potential biological activity. The presence of both aromatic and aliphatic functional groups makes it a versatile scaffold for further derivatization and exploration in drug discovery.

The imidazole ring in this compound is a well-known pharmacophore found in numerous bioactive molecules, including antifungal, antiviral, and anticancer agents. The dimethyl substitution at the 2 and 4 positions enhances the electronic properties of the ring, influencing its interaction with biological targets. Additionally, the ethylamino group at the second position introduces basicity and potential hydrogen bonding capabilities, which are crucial for receptor binding. The overall structure resembles a modified amino acid, which may contribute to its solubility and metabolic stability in biological systems.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and interactions for such complex molecules. Studies suggest that compounds with similar scaffolds may exhibit inhibitory activity against various enzymes and receptors involved in metabolic pathways. For instance, the 2,4-dimethyl-1H-imidazol-1-yl moiety has been shown to interact with metal ions, which could be exploited in designing metalloproteinase inhibitors. The ethylamino group’s ability to form hydrogen bonds with polar residues in protein active sites further supports its role as a key pharmacophore.

In vitro studies have begun to explore the potential of this compound as a lead candidate for therapeutic development. Its structural features align well with known drug targets, such as kinases and proteases, which are pivotal in numerous disease pathways. The chiral center introduced by the proline-like backbone allows for stereoselective synthesis, enabling the production of enantiomerically pure compounds that may exhibit enhanced selectivity and reduced side effects.

The synthesis of 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid involves multi-step organic transformations, including condensation reactions to form the imidazole ring and nucleophilic substitutions to introduce the amino groups. Advances in catalytic methods have improved the efficiency of these reactions, reducing both reaction times and byproduct formation. This has opened up new possibilities for scalable synthesis and industrial application.

One of the most promising areas of research is its potential use as an intermediate in peptidomimetic synthesis. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity. The structural framework of this compound provides a robust platform for developing such mimetics, particularly targeting therapeutic areas like cancer immunotherapy and neurodegenerative diseases.

The compound’s solubility profile is another critical factor influencing its pharmaceutical applicability. While preliminary data suggests moderate solubility in water due to polar functional groups like the ethylamino moiety, modifications can be made to enhance this property. For example, introducing additional hydrophilic groups or employing prodrug strategies could improve bioavailability without compromising efficacy.

Regulatory considerations play a significant role in advancing any new chemical entity into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized compounds meet stringent quality standards required for preclinical and clinical studies. Collaborative efforts between synthetic chemists and regulatory experts are essential to navigate these requirements efficiently.

Future research directions include exploring derivatives of this compound with altered substituents to optimize potency and selectivity. High-throughput screening (HTS) technologies can accelerate this process by rapidly testing large libraries of analogs for biological activity. Additionally, integration with machine learning models can predict structural modifications that enhance pharmacokinetic properties.

The broader impact of such research extends beyond individual compounds to the development of novel methodologies for drug discovery. Techniques like fragment-based drug design leverage small molecules like 3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid as starting points for identifying lead structures through iterative optimization cycles.

In conclusion,3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid (CAS No. 2138121-27-2) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features offer multiple avenues for therapeutic intervention, while advancements in synthetic methodologies enhance its accessibility for drug development programs worldwide.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.